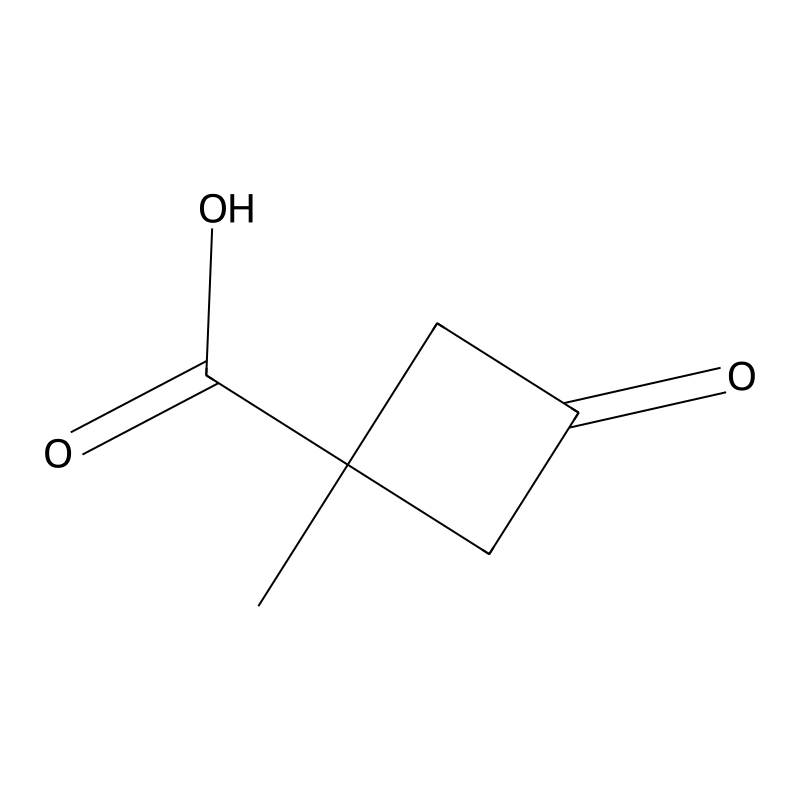

1-Methyl-3-oxocyclobutane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pharmaceutical Compounds

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 1-Methyl-3-oxocyclobutane-1-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds . It’s widely applied in the synthesis of tens of kinds of bulk drugs .

Methods of Application: While the exact methods of application can vary depending on the specific pharmaceutical compound being synthesized, the general process involves using 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a reactant in a chemical reaction .

Results or Outcomes: The use of 1-Methyl-3-oxocyclobutane-1-carboxylic acid in the synthesis of pharmaceutical compounds has resulted in the production of a variety of drugs, including ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and drugs used in autoimmunization chronic inflammatory diseases and antitumor drugs .

Preparation of Imidazobenzazepine Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: 1-Methyl-3-oxocyclobutane-1-carboxylic acid is used in the preparation of novel imidazobenzazepine derivatives . These derivatives act as dual H1/5-HT2A antagonists and are used for the treatment of sleep disorders .

Results or Outcomes: The imidazobenzazepine derivatives synthesized using 1-Methyl-3-oxocyclobutane-1-carboxylic acid have shown promising results in the treatment of sleep disorders .

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by its unique structural features, including a methyl group and a keto functional group adjacent to the carboxylic acid. Its molecular formula is , and it possesses a molar mass of approximately 128.13 g/mol. The compound is known for its slightly soluble nature in water and has various applications in organic synthesis and medicinal chemistry .

- Esterification: The compound can react with alcohols to form esters, a common reaction for carboxylic acids.

- Reduction: It can be reduced to corresponding alcohols using reducing agents such as sodium borohydride.

- Amidation: The acid can react with amines to form amides, which can be useful in synthesizing pharmaceuticals .

The following reaction illustrates the amidation process:

text1-Methyl-3-oxocyclobutane-1-carboxylic acid + Amine → Amide + Water

Research indicates that 1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of melanin biosynthesis. This property suggests potential applications in dermatological treatments aimed at skin pigmentation disorders. Additionally, its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies .

The synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the cyclobutane structure.

- Functional Group Transformations: The introduction of the keto group and carboxylic acid can be accomplished through oxidation and hydrolysis reactions.

- Esterification: The methyl ester variant can be synthesized first and subsequently hydrolyzed to yield the acid form .

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to novel therapeutic compounds. Additionally, it has applications in organic chemistry as a building block for more complex molecules, particularly in the development of agrochemicals and specialty chemicals .

Interaction studies involving 1-Methyl-3-oxocyclobutane-1-carboxylic acid focus on its binding affinities with biological targets related to melanin production and other metabolic pathways. Preliminary studies suggest that it may interact with enzymes involved in the melanogenesis pathway, inhibiting their activity and thus reducing melanin synthesis . Further research is essential to elucidate the precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 1-Methyl-3-oxocyclobutane-1-carboxylic acid, each possessing unique properties and potential applications:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 | Unique spirocyclic structure |

| 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 156329-75-8 | Bicyclic structure with acetyl group |

| (1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-carboxylic acid | 22571-78-4 | Chiral center influencing biological activity |

| (1S,3S)-3-Acetyl-2,2-dimethylcyclobutanecarboxylic acid | 279240-50-5 | Similar to previous compound but with different stereochemistry |

| 1-Isopropyl-3-oxocyclobutanecarboxylic acid | 766513-48-8 | Isopropyl substitution affecting reactivity |

| 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | 3183-43-5 | Dimethyl substitution impacting sterics |

These compounds highlight the diversity within this chemical class while underscoring the unique characteristics of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, particularly its specific biological activity related to melanin inhibition.

1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits a distinctive molecular architecture characterized by its cyclobutane ring system with specific functional group arrangements. The compound possesses a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 grams per mole. The structural framework consists of a four-membered cyclobutane ring bearing a methyl group and a carboxylic acid group at the 1-position, while a ketone functional group occupies the 3-position of the ring system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-methyl-3-oxocyclobutane-1-carboxylic acid, which precisely describes its structural features. Alternative nomenclature systems refer to the compound as cyclobutanecarboxylic acid, 1-methyl-3-oxo-, highlighting the cyclobutane core with its substituents. The Chemical Abstracts Service has assigned the registry number 286442-89-5 to this compound, providing a unique identifier for chemical databases and literature searches.

The three-dimensional conformational structure of 1-methyl-3-oxocyclobutane-1-carboxylic acid adopts a puckered geometry characteristic of cyclobutane rings. The cyclobutane ring experiences significant ring strain with bond angles deviating from the ideal tetrahedral angle, resulting in a folded conformation that minimizes torsional strain while accepting increased angle strain. The carbon-carbon bond lengths within the cyclobutane ring measure approximately 1.56 Ångströms, which exceeds the standard ethane bond length of 1.54 Ångströms due to the ring strain effects.

Table 1: Molecular Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Chemical Abstracts Service Number | 286442-89-5 |

| International Union of Pure and Applied Chemistry Name | 1-methyl-3-oxocyclobutane-1-carboxylic acid |

| Simplified Molecular Input Line Entry System | CC1(CC(=O)C1)C(=O)O |

| International Chemical Identifier | InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) |

| International Chemical Identifier Key | GURNKGAMQJTVCQ-UHFFFAOYSA-N |

The molecular structure exhibits both hydrophilic and hydrophobic characteristics due to the presence of the polar carboxylic acid group and the nonpolar cyclobutane ring system. The compound demonstrates limited water solubility, which influences its applications in synthetic chemistry and pharmaceutical development. The ketone functionality at the 3-position provides additional reactivity sites for chemical transformations, enabling diverse synthetic applications in organic chemistry.

Historical Context in Cyclobutane Chemistry

The historical development of cyclobutane chemistry traces its origins to the early twentieth century when cyclobutane was first synthesized in 1907. This achievement marked a significant milestone in understanding strained carbocyclic systems and their unique properties. The initial synthesis of cyclobutane represented a notable advancement in the field of organic chemistry, particularly in the exploration of small ring systems with high strain energy.

Cyclobutane derivatives gained prominence in organic synthesis due to their distinctive structural properties and reactivity patterns. The four-membered ring system exhibits substantial ring strain, with a strain energy of 26.3 kilocalories per mole, positioning it as the second most strained saturated monocarbocycle after cyclopropane. This inherent strain energy contributes to the unique reactivity profile of cyclobutane derivatives, making them valuable intermediates in synthetic transformations.

The development of 1-methyl-3-oxocyclobutane-1-carboxylic acid synthesis represents a more recent advancement in cyclobutane chemistry. Synthetic methodologies for preparing this compound have evolved to incorporate efficient multi-step processes that utilize readily available starting materials. A notable synthetic approach involves a three-step reaction sequence beginning with acetone, bromine, and malononitrile as raw materials, employing ethanol, dimethylformamide, and water as solvents.

The historical significance of cyclobutane derivatives in drug discovery became apparent as medicinal chemists recognized their potential for conformational restriction and metabolic stability enhancement. Unlike cyclopropane rings, which exhibit high reactivity due to extreme ring strain, cyclobutane rings provide a balance between structural rigidity and chemical stability. This property has made cyclobutane derivatives increasingly valuable in pharmaceutical applications, leading to their incorporation in various marketed drugs and experimental therapeutic agents.

Table 2: Historical Milestones in Cyclobutane Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1907 | First synthesis of cyclobutane | Establishment of four-membered ring chemistry |

| 1960s | Development of [2+2] cycloaddition methods | Efficient cyclobutane ring formation strategies |

| 1980s | Recognition of conformational restriction properties | Medicinal chemistry applications emerge |

| 2000s | Advanced synthetic methodologies for substituted cyclobutanes | Enhanced accessibility of complex derivatives |

| 2010s | Integration in pharmaceutical drug discovery | Commercial applications in marketed drugs |

The evolution of synthetic methods for cyclobutane carboxylic acids has paralleled advances in understanding their biological activities. Research has demonstrated that cyclobutane derivatives can serve as effective bioisosteres for other structural motifs, providing medicinal chemists with tools for optimizing drug properties. The development of efficient synthetic routes to compounds like 1-methyl-3-oxocyclobutane-1-carboxylic acid has facilitated their broader application in pharmaceutical research and development.

Position in Carboxylic Acid Classification Systems

1-Methyl-3-oxocyclobutane-1-carboxylic acid occupies a specific position within the hierarchical classification system of carboxylic acids based on structural characteristics and functional group arrangements. According to established classification criteria, carboxylic acids are generally categorized based on the number of carboxyl groups present in the molecule and the nature of the alkyl or aryl group attached to the carboxyl functionality. This compound belongs to the monocarboxylic acid category, containing a single carboxyl group within its molecular structure.

Within the broader classification of monocarboxylic acids, 1-methyl-3-oxocyclobutane-1-carboxylic acid is further categorized as an aliphatic carboxylic acid since the carboxyl group is attached to an aliphatic carbon framework rather than an aromatic ring system. This classification distinguishes it from aromatic carboxylic acids such as benzoic acid, where the carboxyl group is directly attached to an aromatic ring. The aliphatic nature of this compound influences its physical properties, reactivity patterns, and potential applications in synthetic chemistry.

The compound also belongs to the specialized subclass of cycloalkane carboxylic acids, which are characterized by carboxyl groups attached to cyclic saturated hydrocarbon frameworks. This subclassification is significant because cyclic carboxylic acids often exhibit different properties compared to their linear chain counterparts due to the conformational constraints imposed by the ring system. The four-membered ring system of 1-methyl-3-oxocyclobutane-1-carboxylic acid places it among the most strained cycloalkane carboxylic acids, which can influence its reactivity and stability.

Table 3: Carboxylic Acid Classification Hierarchy

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Monocarboxylic acid | Contains one carboxyl group (-COOH) |

| Secondary | Aliphatic carboxylic acid | Carboxyl group attached to aliphatic carbon |

| Tertiary | Cycloalkane carboxylic acid | Carboxyl group attached to cyclic saturated framework |

| Quaternary | Strained cycloalkane carboxylic acid | Four-membered ring with high strain energy |

| Specialized | Keto-carboxylic acid | Contains both ketone and carboxyl functionalities |

The presence of both ketone and carboxylic acid functionalities classifies this compound additionally as a keto-carboxylic acid, a specialized category of compounds that contain both carbonyl groups. Keto-carboxylic acids are significant in biochemical processes and synthetic chemistry due to their dual reactivity centers, which enable diverse chemical transformations. This dual functionality makes 1-methyl-3-oxocyclobutane-1-carboxylic acid particularly valuable as a synthetic intermediate.

The structural complexity of 1-methyl-3-oxocyclobutane-1-carboxylic acid also positions it within the category of substituted carboxylic acids, where additional functional groups or substituents modify the basic carboxylic acid framework. The methyl substitution at the 1-position and the ketone group at the 3-position create a highly functionalized carboxylic acid with multiple potential sites for chemical modification and derivatization.

Significance in Synthetic Organic Chemistry

1-Methyl-3-oxocyclobutane-1-carboxylic acid demonstrates exceptional significance in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures. The compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including diverse therapeutic agents targeting multiple biological pathways. Research has documented its application in the preparation of several important drug classes, including protein kinase inhibitors, thrombin inhibitors, and compounds for treating autoimmune chronic inflammatory diseases.

The synthetic utility of 1-methyl-3-oxocyclobutane-1-carboxylic acid stems from its multiple reactive sites, which enable diverse chemical transformations. The carboxylic acid functionality can undergo standard carboxyl group reactions, including esterification, amidation, and reduction to alcohols or aldehydes. The amidation process has been particularly well-documented, where the compound reacts with amines to form amide bonds with concomitant water elimination. This transformation is fundamental in peptide synthesis and the preparation of bioactive compounds.

The ketone functionality at the 3-position provides additional synthetic opportunities through carbonyl chemistry. Standard ketone reactions such as nucleophilic addition, reduction, and condensation reactions can be employed to introduce new functional groups or structural modifications. The combination of both carboxyl and ketone functionalities in a single molecule creates opportunities for selective functionalization and the construction of complex polyfunctional molecules.

Table 4: Synthetic Applications and Transformations

| Reaction Type | Product Class | Application Area |

|---|---|---|

| Amidation | Carboxamides | Pharmaceutical intermediates |

| Esterification | Carboxyl esters | Synthetic intermediates |

| Ketone reduction | Secondary alcohols | Pharmaceutical building blocks |

| Carbonyl condensation | Substituted cyclobutanes | Complex molecule synthesis |

| Ring-opening reactions | Linear carboxylic acids | Structural modification |

The compound's role in medicinal chemistry extends to its applications in the synthesis of imidazobenzazepine derivatives, which have shown promising results in the treatment of sleep disorders. This application demonstrates the compound's value in developing therapeutically relevant molecules with specific biological activities. The structural features of 1-methyl-3-oxocyclobutane-1-carboxylic acid enable medicinal chemists to access novel chemical space while maintaining desirable pharmacological properties.

Recent advances in cyclobutane chemistry have highlighted the importance of such derivatives in drug discovery programs. The conformational restriction provided by the cyclobutane ring system can enhance the selectivity and potency of bioactive compounds while potentially improving their metabolic stability. The four-membered ring acts as a rigid spacer that can lock molecular conformations in biologically active forms, leading to improved drug-target interactions.

The synthetic accessibility of 1-methyl-3-oxocyclobutane-1-carboxylic acid through established multi-step synthetic routes has facilitated its broader application in research and development programs. The availability of efficient synthetic methods with reasonable yields has made this compound an attractive starting material for diverse synthetic projects. The development of improved synthetic methodologies continues to enhance the utility of this compound in pharmaceutical and fine chemical synthesis.

Furthermore, the compound's application in the synthesis of cyclobutane-derived amino acids represents another significant area of synthetic chemistry. These amino acid derivatives serve as building blocks for peptidomimetics and conformationally constrained peptides, which are valuable tools in pharmaceutical research. The ability to access such specialized amino acid derivatives from 1-methyl-3-oxocyclobutane-1-carboxylic acid demonstrates its versatility as a synthetic intermediate.

Molecular Structure and Conformation

1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits a molecular formula of C₆H₈O₃ with a molecular weight of 128.13 g/mol [1] [2]. The compound features a quaternary carbon center at position 1 of the cyclobutane ring, bearing both a methyl substituent and a carboxyl functional group [1]. The ketone functionality is positioned at the 3-position of the four-membered ring, creating a unique structural arrangement that combines cyclic strain with multiple functional groups [3].

The International Union of Pure and Applied Chemistry name for this compound is 1-methyl-3-oxocyclobutane-1-carboxylic acid, with the Chemical Abstracts Service registry number 286442-89-5 [1] [2]. The compound exists as a solid at room temperature, exhibiting an off-white appearance [2]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1(CC(=O)C1)C(=O)O [4].

The quaternary carbon center at position 1 creates significant steric hindrance around the carboxyl group, influencing both the molecular conformation and reactivity patterns [1]. The presence of two electron-withdrawing groups (ketone and carboxyl) on the same carbon atom significantly affects the electronic distribution within the molecule [5].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 1-methyl-3-oxocyclobutane-1-carboxylic acid exhibits characteristic signals consistent with its structural features [6]. The carboxylic acid proton appears as a broad singlet in the highly deshielded region between 10-12 parts per million, typical for carboxylic acid functional groups [6] [7]. This broad appearance results from hydrogen bonding interactions and rapid exchange with deuterium oxide when present [6].

The methyl group attached to the quaternary carbon center resonates as a singlet at approximately 1.2-1.5 parts per million [6]. The cyclobutane ring protons appear as complex multipiples in the 2.5-3.5 parts per million range, with the protons adjacent to the carbonyl group being more deshielded due to the electron-withdrawing effect of the ketone functionality [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the different carbon environments within the molecule [8]. The carboxyl carbon appears in the characteristic range of 160-180 parts per million for carboxylic acids, while the ketone carbonyl carbon resonates at 205-220 parts per million [8]. The quaternary carbon bearing both substituents appears in the 40-60 parts per million region, shifted downfield from typical aliphatic carbons due to the electron-withdrawing effects of the adjacent functional groups [8].

Infrared Spectroscopy Profiles

The infrared spectrum of 1-methyl-3-oxocyclobutane-1-carboxylic acid displays several characteristic absorption bands that confirm its structural features [7] [9]. The carboxylic acid functional group exhibits two prominent absorptions: a broad, strong absorption band extending from 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl stretch, and a sharp carbonyl stretch near 1710 cm⁻¹ [7].

The ketone carbonyl group presents a distinct absorption band at approximately 1750-1785 cm⁻¹, which is characteristic of strained cyclic ketones [9]. This higher frequency compared to unstrained ketones (typically 1715 cm⁻¹) reflects the ring strain present in the four-membered cyclobutanone system [9]. The significant angle strain in cyclobutanone derivatives increases the carbonyl stretching frequency due to enhanced s-character in the carbon-oxygen double bond [9].

Additional absorption bands include carbon-hydrogen stretching vibrations between 2850-3000 cm⁻¹ and various fingerprint region absorptions below 1500 cm⁻¹ that are specific to the molecular framework [7]. The presence of both carboxylic acid and ketone carbonyls creates a distinctive dual-carbonyl signature in the infrared spectrum [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of cyclobutane derivatives reveals characteristic fragmentation pathways that are particularly relevant for 1-methyl-3-oxocyclobutane-1-carboxylic acid [11]. The molecular ion peak appears at mass-to-charge ratio 128, corresponding to the molecular weight of the compound [4]. However, carboxylic acids typically exhibit relatively weak molecular ion peaks due to facile fragmentation [6].

Primary fragmentation pathways include the loss of the carboxyl group (-45 mass units) and cleavage of the cyclobutane ring [11]. The ring opening typically occurs through rupture of carbon-carbon bonds opposite to each other, with preferential cleavage at the most substituted carbon-carbon bond [11]. This results in characteristic fragment ions that can be used for structural identification [11].

Secondary fragmentation reactions include further decomposition of primary fragments and rearrangement processes [11]. The McLafferty rearrangement, common in carboxylic acids, may contribute to the formation of even-numbered fragment ions through alkene loss [6]. The presence of the ketone functionality provides additional fragmentation pathways through alpha-cleavage reactions adjacent to the carbonyl group [6].

Physical Properties

Solubility Parameters and Behavior

The solubility characteristics of 1-methyl-3-oxocyclobutane-1-carboxylic acid are influenced by its dual functional group nature and relatively small molecular size [12] [13]. Carboxylic acids with fewer than five carbon atoms typically exhibit complete miscibility with water due to hydrogen bonding interactions between the carboxyl group and water molecules [13]. Given the six-carbon framework of this compound, moderate water solubility is expected [13].

The carboxyl functional group readily engages in hydrogen bonding with water molecules, enhancing aqueous solubility [13]. However, the hydrophobic cyclobutane ring and methyl substituent reduce overall water solubility compared to simple aliphatic carboxylic acids [13]. The compound is expected to be soluble in polar organic solvents such as ethanol and diethyl ether due to the polar nature of both carbonyl groups [13].

The presence of both ketone and carboxylic acid functionalities creates multiple sites for hydrogen bonding interactions, both intramolecularly and intermolecularly [12]. These interactions significantly influence the compound's physical properties, including its solubility behavior in various solvent systems [12]. The predicted density of 1.305 ± 0.06 g/cm³ reflects the compact molecular structure and polar functional groups [14].

Thermal Stability and Phase Transitions

The thermal stability of 1-methyl-3-oxocyclobutane-1-carboxylic acid is influenced by the inherent strain energy of the cyclobutane ring system [15] [16]. Cyclobutane derivatives generally exhibit reduced thermal stability compared to larger ring systems due to angle strain, with decomposition typically occurring above 500°C for simple cyclobutanes [15]. The predicted boiling point of 272.3 ± 33.0°C suggests moderate thermal stability under normal conditions [14].

The compound exists as a solid at room temperature, indicating significant intermolecular forces arising from hydrogen bonding between carboxylic acid groups [12]. Carboxylic acids typically form stable dimers through hydrogen bonding, effectively doubling the molecular weight and increasing boiling points compared to analogous compounds without hydrogen bonding capability [12].

Thermal decomposition pathways for cyclobutane derivatives typically involve ring opening through simultaneous cleavage of opposite carbon-carbon bonds [17]. The activation energy for thermal decomposition is influenced by substituent effects, with electron-withdrawing groups potentially stabilizing or destabilizing the transition state depending on the mechanism [16]. The presence of both ketone and carboxylic acid functionalities may provide alternative decomposition pathways at elevated temperatures [17].

Crystalline Structure Analysis

Crystalline structure analysis of cyclobutane derivatives reveals that the four-membered ring typically adopts a puckered, non-planar conformation to minimize torsional strain [18] [19]. The butterfly-like conformation, with one carbon atom displaced approximately 25° from the plane formed by the other three carbons, is characteristic of substituted cyclobutanes [15] [18].

In crystalline forms of similar cyclobutane derivatives, the carbon-carbon bond lengths range from 1.542-1.580 Å, with carbon-carbon-carbon bond angles ranging from 88.90-90.76° [18]. These values reflect the significant angle strain present in the four-membered ring system, where the ideal tetrahedral angle of 109.5° is compressed to approximately 90° [20].

The degree of puckering in substituted cyclobutanes typically ranges from 23.5-26.7°, depending on the steric requirements of the substituents [19]. For 1-methyl-3-oxocyclobutane-1-carboxylic acid, the bulky substituents at positions 1 and 3 may influence the preferred conformation and crystal packing arrangements [19]. Intermolecular hydrogen bonding between carboxylic acid groups likely plays a significant role in determining the solid-state structure [18].

Electronic Properties and Molecular Orbitals

The electronic structure of 1-methyl-3-oxocyclobutane-1-carboxylic acid is characterized by the interaction between the strained cyclobutane ring system and the conjugated carbonyl groups [21] [22]. The highest occupied molecular orbitals of cyclobutane are a degenerate pair with specific symmetry properties that influence the reactivity of substituted derivatives [21]. These valence orbitals have unique characteristics that differ from larger ring systems and affect the electronic properties of the molecule [21].

The ketone carbonyl group contributes significantly to the electronic structure through its pi and pi-star molecular orbitals [22]. The carbonyl carbon exhibits a large partial positive charge due to the electronegativity difference between carbon and oxygen, creating a significant dipole moment [10]. This polarization affects both the spectroscopic properties and chemical reactivity of the compound [10].

The carboxylic acid functionality introduces additional electronic effects through resonance stabilization of the carboxylate system [6]. The overlap between the carboxyl carbon-oxygen pi system and the lone pairs on the hydroxyl oxygen creates electron delocalization that influences the chemical shift values observed in Nuclear Magnetic Resonance spectroscopy [6]. The electron-withdrawing nature of both carbonyl groups affects the electron density distribution throughout the cyclobutane ring [21].

The ionization potential of related cyclobutanone derivatives has been determined to be approximately 9.35 electron volts, providing insight into the energy required to remove an electron from the highest occupied molecular orbital [22]. Secondary and tertiary ionization potentials for similar compounds are predicted to occur at approximately 11.70 and 13.34 electron volts, respectively [22].

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring in 1-methyl-3-oxocyclobutane-1-carboxylic acid adopts a non-planar conformation to minimize the total strain energy [23] [24]. The ring exhibits a puckered or butterfly-like shape, with a dihedral angle of approximately 25° between adjacent ring segments [15] [24]. This puckering reduces torsional strain while maintaining the inherent angle strain characteristic of four-membered rings [23].

The conformational flexibility of cyclobutane allows for ring inversion through a planar transition state, with a relatively low energy barrier of approximately 1.45 kcal/mol [25]. This rapid interconversion between equivalent puckered conformations occurs through a mechanism where the ring momentarily adopts a planar geometry before puckering in the opposite direction [25]. The low barrier to ring inversion means that multiple conformations are accessible at room temperature [25].

The angle strain in cyclobutane derivatives is calculated to be approximately 9°44' per carbon center, representing the deviation from the ideal tetrahedral angle [20]. This strain energy totals approximately 26.3 kcal/mol for the entire ring system, significantly higher than larger ring systems such as cyclohexane [25]. The presence of substituents, particularly bulky groups like carboxylic acid and ketone functionalities, may influence the preferred conformation and barrier to ring inversion [19].

Classical Synthetic Routes

The synthesis of 1-methyl-3-oxocyclobutane-1-carboxylic acid has evolved through several classical approaches that established the foundation for modern synthetic strategies. The most prominent classical method involves the acid-catalyzed cyclization of dichloroacetone derivatives [1] [2]. This three-step synthesis begins with 1,3-dichloroacetone as the starting material, which undergoes ketol formation with ethylene glycol under toluene reflux conditions with para-toluenesulfonic acid catalysis. The reaction proceeds at 100°C for 6 hours, achieving yields of 88-92% after vacuum distillation [2].

The subsequent cyclization step involves treatment of the intermediate 2,2-dichloromethyl-1,3-dioxolane with dialkyl esters (methyl, ethyl, or isopropyl) in 20-25% hydrochloric acid at 100°C for 45-55 hours. The choice of ester significantly impacts the yield, with isopropyl esters delivering superior performance (92.1% yield) compared to methyl esters (49.1% yield) [2]. This effect is attributed to reduced steric hindrance during the cyclization process with bulkier ester groups.

Another classical approach utilizes the bromination-cyclization sequence with malononitrile . This method employs a three-step process beginning with the bromination of acetone with bromine in ethanol to form 1,3-dibromo-2-propanone with yields of 85-90%. The cyclization step involves nucleophilic substitution of malononitrile with the dibrominated intermediate in dimethylformamide using sodium iodide and tetrabutylammonium bromide as phase-transfer catalyst, yielding 3,3-dicyanocyclobutanone in 76% yield. The final hydrolysis with 6M hydrochloric acid produces the target cyclobutane carboxylic acid in 92% yield .

The hydrolysis of cyclobutane dicarboxylate esters represents a well-established classical method documented in Organic Syntheses . This approach involves the refluxing of diethyl cyclobutanedicarboxylate in concentrated hydrochloric acid for 24 hours, achieving decarboxylation and ring contraction to yield cyclobutane carboxylic acid in 70-75% yield. Modern adaptations include microwave assistance to reduce hydrolysis time to 2-4 hours with comparable yields, and enzymatic hydrolysis using lipases in aqueous buffer at pH 7.0 and 40°C, though yields remain suboptimal at 50-60% .

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches have revolutionized cyclobutane synthesis through the development of highly selective and efficient methodologies. Iron-based catalysis represents a significant advancement, with Jordan Hoyt, Valerie Schmidt, Aaron Tondreau, and Paul Chirik from Princeton University developing transition-metal catalysts that promote [2+2] cycloaddition of unactivated alkenes under mild conditions [4]. These iron or cobalt-based catalysts employ redox-active pyridine(diimine) ligands and have been specifically designed to prevent β-hydrogen elimination while promoting carbon-carbon reductive elimination to obtain the desired cyclobutane products.

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for cyclobutane functionalization. Enantioselective carbon-hydrogen arylation and vinylation of cyclobutyl carboxylic acid derivatives can be achieved via palladium(II)/palladium(IV) redox catalysis using chiral mono-protected aminomethyl oxazoline ligands [5]. This methodology overcomes previous limitations of substrates containing α-hydrogen atoms and enables vinylation reactions that were previously undeveloped. Sequential carbon-hydrogen arylation and vinylation allows construction of three consecutive chiral centers on crowded cyclobutane rings with excellent diastereo- and enantioselectivities (up to 12:1 diastereomeric ratio, >99% enantiomeric excess) [6].

Rhodium-catalyzed asymmetric cross-coupling provides another sophisticated approach to cyclobutane synthesis. Wieland Goetzke and colleagues developed asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids initiated by rhodium-catalyzed asymmetric carbometallation. After initial carborhodation, rhodium-cyclobutyl intermediates undergo chain-walking or carbon-hydrogen insertion to achieve various additions including reductive Heck reactions, 1,5-addition, and homoallylic substitution [7]. This methodology demonstrates high stereoselectivity and has been successfully applied to the synthesis of drug candidates Belaperidone and PF-04862853.

Green Chemistry Applications

Green chemistry principles have been increasingly integrated into cyclobutane synthesis to minimize environmental impact while maintaining synthetic efficiency. Microwave-assisted synthesis represents a significant advancement in reducing energy consumption and reaction times. Banerjee and co-workers developed green methods for cyclobutane synthesis from trans-cinnamic acid derivatives using microwave irradiation instead of traditional refluxing, achieving 78.1% yield while reducing environmental impact through decreased energy usage [8].

Solid-state photochemical reactions provide an environmentally benign approach to cyclobutane formation. Trans-4-(trifluoromethyl)cinnamic acid can be dimerized through solid-state photoreaction for 120 hours, creating cyclobutane dimers with 82% conversion. This method eliminates the need for organic solvents and operates under ambient conditions [8].

Renewable biomass-derived starting materials have been explored for sustainable cyclobutane synthesis. Researchers have developed cyclobutane-containing diacid building blocks from biomass-derived starting materials including cinnamic acid and 2-furanacrylic acid, both obtainable from various biomass sources such as dried distillers grains, corn cobs, wheat bran, sawdust, and sugarcane bagasse [9]. Ultraviolet light drives [2+2] photocycloaddition reactions between carbon-carbon double bonds in these starting acids, creating cyclobutane rings through a renewable, non-toxic process that produces fewer waste products than chemical reactants or catalysts.

Aqueous reaction systems offer environmentally friendly alternatives to organic solvents. Enzymatic hydrolysis using lipases in aqueous buffer systems provides a green approach to cyclobutane ester hydrolysis, operating at mild conditions (pH 7.0, 40°C) without requiring harsh chemical reagents, though optimization remains necessary to improve yields beyond the current 50-60% range .

Flow Chemistry Techniques

Flow chemistry has emerged as a transformative approach for cyclobutane synthesis, offering superior control over reaction parameters and enhanced scalability. Continuous flow [2+2] photocycloaddition demonstrates significant advantages over traditional batch processes. Grantham and Kimber developed organophotoredox-catalyzed [2+2] cycloaddition under continuous flow conditions, achieving higher chemical yields and significantly reduced reaction times compared to batch conditions while using only 0.1 mol% of organophotoredox catalyst [10].

Flash generation of reactive intermediates in flow systems enables access to highly reactive species that are difficult to handle in batch processes. Kohyama and colleagues developed continuous flow synthesis of functionalized cyclobutenes through flash generation of short-lived lithium ynolates. These intermediates are generated by reaction of α,α,α-tribromomethyl ketones with n-butyllithium at 30°C in 2.5 seconds and transferred to subsequent reactors before decomposition [11]. The optimized protocol achieves 67% yield with high space-time yield of 8.1 × 10² g L⁻¹ h⁻¹ and eliminates the need for cryogenic conditions while reducing reaction time and reagent consumption.

Electrochemical flow synthesis provides a scalable approach to cyclobutane preparation. Researchers have developed electrochemical cyclobutane synthesis in flow reactors capable of producing quantities exceeding 100 grams in single runs, with scalability limited primarily by laboratory space considerations rather than technical constraints [12]. This approach offers advantages in terms of safety, robustness, and environmental sustainability.

Photopolymerization in flow reactors enables the synthesis of cyclobutane-containing polymers with improved molecular weight control and narrower dispersities. El-Arid and colleagues demonstrated that continuous flow [2+2] photopolymerization using thioxanthone sensitization produces cyclobutane polymers with molecular weights of 7.9-181.3 kDa compared to 5.5-64.3 kDa in batch reactions, while achieving remarkable dispersity control and enabling steady-state production of 6.5 grams per day [13].

Purification and Characterization Protocols

The purification of 1-methyl-3-oxocyclobutane-1-carboxylic acid requires careful selection of methods based on the specific synthetic route and desired purity level. Distillation remains the most commonly employed purification technique, with atmospheric pressure distillation at 189-195°C typically achieving 95-98% purity. The compound's boiling point of 196°C and melting point of approximately -7°C facilitate straightforward distillation procedures .

Vacuum distillation offers advantages for temperature-sensitive applications, operating at reduced pressure (88-92°C at 10 mmHg) to minimize thermal decomposition while achieving 97-99% purity. This method is particularly valuable when dealing with thermally labile intermediates or when preserving stereochemical integrity is critical [14].

Crystallization provides access to high-purity material (98-99%) when suitable crystal formation conditions can be established. The selection of appropriate crystallization solvents depends on the specific substitution pattern and the presence of functional groups that can participate in intermolecular interactions [15].

Column chromatography on silica gel offers versatile purification capabilities with excellent resolution, typically achieving 95-99% purity. The selection of eluent systems must account for the compound's polar carboxylic acid functionality and the potential for decomposition under acidic or basic conditions .

Complexation with selective solvents represents an advanced purification technique capable of achieving purities exceeding 99%. This method involves formation of salt complexes with the carboxylic acid functionality using selective crystallization solvents, followed by recovery of the free acid [15].

Characterization protocols for 1-methyl-3-oxocyclobutane-1-carboxylic acid rely on multiple complementary techniques. Proton nuclear magnetic resonance spectroscopy provides diagnostic information about the cyclobutane ring protons, which appear as distinct multiplet signals between δ 1.8-2.5 ppm, while the carboxylic acid proton appears as a broad peak near δ 12 ppm . Carbon-13 nuclear magnetic resonance spectroscopy reveals quaternary carbon signals characteristic of the substituted cyclobutane ring system.

Infrared spectroscopy provides confirmation of functional groups, with the carboxylic acid carbonyl stretch appearing as a strong absorption band at approximately 1700 cm⁻¹. Mass spectrometry confirms molecular ion peaks and fragmentation patterns consistent with the cyclobutane structure .

Gas chromatography-mass spectrometry serves dual purposes of purity assessment and structural confirmation. High-performance liquid chromatography with ultraviolet detection (λ = 210-220 nm) provides quantitative analysis and can resolve impurities such as unreacted cyclobutane intermediates or oxidation byproducts using reverse-phase C18 columns with acetonitrile/water mobile phases .

Scalability Considerations and Industrial Synthesis

The translation of laboratory-scale cyclobutane synthesis to industrial production requires careful evaluation of multiple factors including cost, safety, environmental impact, and throughput. Flow chemistry approaches demonstrate the highest industrial scalability potential, with continuous operation enabling throughputs of 200-1000 kg/day while maintaining excellent quality control and minimal waste generation [11] [12].

Capital investment requirements vary significantly among different synthetic approaches. Classical acid-catalyzed methods require relatively low capital investment but suffer from moderate operating costs due to corrosive conditions and long reaction times. Photochemical methods require high capital investment for specialized ultraviolet equipment but offer minimal waste generation. Catalytic approaches require significant investment in catalyst systems and inert atmosphere handling equipment [2].

Safety considerations play a crucial role in industrial implementation. Acid-catalyzed cyclization requires careful handling of corrosive acids and high-temperature operations. Bromination-cyclization methods necessitate specialized equipment for toxic bromine handling. Photochemical methods require appropriate ultraviolet radiation safety measures. Flow chemistry approaches offer enhanced safety through continuous operation and reduced inventory of hazardous materials [8].

Environmental impact assessment reveals that flow chemistry and green chemistry methods provide the most sustainable approaches, with very low waste generation and minimal environmental footprint. Classical methods generate moderate to high levels of acid waste, while modern catalytic approaches enable catalyst recovery and recycling [9].

Quality control requirements for industrial synthesis must address method-specific considerations. Acid-catalyzed processes require monitoring of residual acid content and metal impurities. Photochemical methods necessitate analysis of photodegradation products. Catalytic approaches require assessment of catalyst residues and enantiomeric purity when applicable [12].

Comparative Analysis of Synthetic Efficiency

The evaluation of synthetic efficiency encompasses multiple parameters including atom economy, energy efficiency, waste generation, and overall cost-effectiveness. Atom economy analysis reveals that green chemistry methods achieve the highest efficiency (90-95%), followed by flow chemistry approaches (85-95%), while classical acid-catalyzed methods demonstrate lower efficiency (65-75%) [8] [9].

Energy efficiency strongly favors flow chemistry approaches, which achieve very high efficiency through continuous operation and precise temperature control. Catalytic methods and green chemistry approaches demonstrate high efficiency through mild reaction conditions, while classical methods suffer from low efficiency due to prolonged heating requirements [11].

Waste generation comparison shows that flow chemistry and green chemistry methods produce very low waste levels, with benign byproducts and minimal environmental impact. Classical methods generate higher waste levels, particularly acid waste streams that require careful treatment and disposal [9].

Overall synthetic efficiency rankings place flow chemistry approaches at the top (85-95%), followed by modern photochemical methods (75-85%) and green chemistry approaches (80-90%). Classical acid-catalyzed methods demonstrate lower overall efficiency (60-70%) due to long reaction times, moderate yields, and waste generation issues [8] [11].

Cost analysis indicates that classical methods provide the lowest cost per kilogram ($50-100), while specialized catalytic approaches command higher prices ($150-300). Flow chemistry methods offer an optimal balance of cost and efficiency ($80-150), making them attractive for large-scale production [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant